molecular formula C21H20N4O2S B1246947 1H-Indazole, 3-(1-naphthalenylsulfonyl)-5-(1-piperazinyl)- CAS No. 744218-85-7

1H-Indazole, 3-(1-naphthalenylsulfonyl)-5-(1-piperazinyl)-

Cat. No. B1246947
CAS RN: 744218-85-7
M. Wt: 392.5 g/mol
InChI Key: FYOVZCDHYOEKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAM-315, also known as 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole, is a small molecule drug that acts as a selective antagonist of the 5-hydroxytryptamine-6 receptor. This compound was initially developed by Pfizer Inc. for the treatment of Alzheimer’s disease and other cognitive disorders .

Scientific Research Applications

SAM-315 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. Its primary application is as a selective antagonist of the 5-hydroxytryptamine-6 receptor, which is implicated in cognitive processes. Research has shown that SAM-315 can enhance cognitive function by increasing the release of neurotransmitters such as acetylcholine and glutamate in the brain .

Its unique chemical structure also makes it a valuable tool for studying the structure-activity relationships of indazole derivatives .

Mechanism of Action

SAM-315 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine-6 receptor. This receptor is primarily expressed in the central nervous system and is involved in the regulation of neurotransmitter release. By blocking this receptor, SAM-315 increases the levels of neurotransmitters such as acetylcholine and glutamate, which are critical for cognitive function. The molecular pathways involved include the modulation of intracellular signaling cascades that regulate neurotransmitter synthesis and release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAM-315 involves the formation of the indazole core, followed by the introduction of the naphthalen-1-ylsulfonyl and piperazin-1-yl groups. The key steps include:

Industrial Production Methods

Industrial production of SAM-315 would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SAM-315 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

SAM-315 is unique in its high selectivity and potency as a 5-hydroxytryptamine-6 receptor antagonist. Similar compounds include:

    WAY-181187: Another 5-hydroxytryptamine-6 receptor antagonist with a different chemical structure.

    SB-742457: A compound with similar pharmacological properties but different receptor binding affinities.

    SUVN-502:

Compared to these compounds, SAM-315 has shown superior efficacy in preclinical models of cognitive enhancement, making it a promising candidate for further development .

properties

IUPAC Name

3-naphthalen-1-ylsulfonyl-5-piperazin-1-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25/h1-9,14,22H,10-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOVZCDHYOEKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

744218-85-7
Record name WAY-255315
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744218857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-255315
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF9MF92XFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does WAY-255315 interact with its target and what are the downstream effects?

A1: WAY-255315 acts as a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor []. While the exact downstream effects are still under investigation, antagonism of the 5-HT6 receptor has shown promise for cognitive enhancement in preclinical models []. This suggests that WAY-255315 may hold therapeutic potential for cognitive disorders.

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of this class of compounds and how modifications impact its activity?

A2: While the provided abstract doesn't delve into specific SAR details, it mentions that the research focused on identifying potent and selective 5-HT6 antagonists within the 5-piperazinyl-3-sulfonylindazoles series []. This suggests that modifications to the piperazine ring, the sulfonyl group, or the indazole core could potentially influence the compound's binding affinity, selectivity, and overall pharmacological activity. Further research exploring these structural modifications is needed to fully elucidate the SAR and optimize the compound's properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.